2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Alkylation: The indole derivative is then alkylated using an appropriate alkylating agent to introduce the 2-(5-methyl-1H-indol-3-yl)ethyl group.
Amidation: The final step involves the reaction of the alkylated indole derivative with 2-methylbenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzamide moieties.
Reduction: Reduced forms of the indole and benzamide moieties.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to modulation of cellular processes. The compound may exert its effects through binding to enzymes, receptors, or other proteins, thereby influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20N2O |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-7-8-18-17(11-13)15(12-21-18)9-10-20-19(22)16-6-4-3-5-14(16)2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
CWNFPSAHCRTAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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